molecular formula C13H9F3O3S B2424465 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid CAS No. 339009-59-5

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid

Cat. No.: B2424465
CAS No.: 339009-59-5
M. Wt: 302.27
InChI Key: HIBKNVBSSMQCEE-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is a chemical compound with a unique structure that combines a trifluoromethylbenzyl group with a thiophene ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl intermediate. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiophene derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

Compared to these similar compounds, 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid stands out due to the presence of both the trifluoromethylbenzyl group and the thiophene ring. This combination imparts unique chemical and physical properties, making it particularly useful in applications requiring high specificity and stability .

Biological Activity

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid (CAS Number: 339009-59-5) is a compound that exhibits significant biological activity due to its unique structural characteristics. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9F3O3S
  • Molecular Weight : 302.27 g/mol
  • CAS Number : 339009-59-5

The compound features a trifluoromethylbenzyl group linked to a thiophene ring and a carboxylic acid functional group. This configuration enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, while the thiophene ring facilitates π-π interactions and hydrogen bonding with target biomolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.

Anti-inflammatory Effects

Thiophene derivatives have been investigated for their anti-inflammatory effects. The structural features of this compound may contribute to similar activities, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study evaluated the effects of thiophene derivatives on cancer cell lines, demonstrating that modifications in structure could lead to enhanced cytotoxicity against specific cancer types.
  • Enzyme Interaction Studies : Research involving enzyme assays has shown that certain thiophene compounds can inhibit key enzymes involved in metabolic processes, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Trifluoromethyl)benzyl bromideSimilar trifluoromethyl groupModerate antimicrobial activity
3,5-Bis(trifluoromethyl)benzoic acidTwo trifluoromethyl groupsEnhanced lipophilicity; potential for increased enzyme inhibition
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylateChlorine substitutionInvestigated for selective receptor binding

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Notable findings include:

  • The compound can undergo various chemical reactions such as oxidation and reduction, which may further enhance its biological activity.
  • Its unique structure allows for diverse applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKNVBSSMQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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